molecular formula C12H12ClNO3 B8340418 (RS)-4-benzyl-5-oxomorpholine-3-carbonyl chloride

(RS)-4-benzyl-5-oxomorpholine-3-carbonyl chloride

Cat. No.: B8340418
M. Wt: 253.68 g/mol
InChI Key: OLGCVILYARJASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-4-benzyl-5-oxomorpholine-3-carbonyl chloride is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClNO3

Molecular Weight

253.68 g/mol

IUPAC Name

4-benzyl-5-oxomorpholine-3-carbonyl chloride

InChI

InChI=1S/C12H12ClNO3/c13-12(16)10-7-17-8-11(15)14(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

OLGCVILYARJASH-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (RS)-4-benzyl-5-oxo-morpholine-3-carboxylic acid (2.0 g, 8.51 mmol) in MDC (40 ml) was slowly added oxalyl chloride (1.51 ml, 17.1 mmol). The mixture was stirred for 0.5 h at room temperature and then evaporated to give (RS)-4-benzyl-5-oxomorpholine-3-carbonyl chloride as a brown solid (1.99 g, 92%). Ammonia gas was bubbled steadily through a solution of (RS)-4-benzyl-5-oxomorpholine-3-carbonyl chloride (1.99 g, 7.79 mmol) in MDC (40 ml) at 0° C. for 0.5 h, and then the mixture allowed to warm to room temperature. The solid was collected by filtration, washed with MDC (30 ml) and dried in vacuo at 40° C. to give the title compound as a white solid (2.1 g, 99%). Mass spectrum (API+): Found 235 (MH30 ). C12H14N2O3 requires 234.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step Two

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